2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Lipophilicity Physicochemical profiling Lead optimization

2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS 2097968-07-3) is a heterocyclic small molecule with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol. It features a fused imidazo[1,2-b]pyrazole core substituted at the 6-position with an ethyl group and functionalized at the 1-position with an acetonitrile moiety.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 2097968-07-3
Cat. No. B1479840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
CAS2097968-07-3
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCCC1=NN2C=CN(C2=C1)CC#N
InChIInChI=1S/C9H10N4/c1-2-8-7-9-12(4-3-10)5-6-13(9)11-8/h5-7H,2,4H2,1H3
InChIKeyPEAHWNZFPOHZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS 2097968-07-3): Core Scaffold Identity and Procurement Context


2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS 2097968-07-3) is a heterocyclic small molecule with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol. It features a fused imidazo[1,2-b]pyrazole core substituted at the 6-position with an ethyl group and functionalized at the 1-position with an acetonitrile moiety [1]. The imidazo[1,2-b]pyrazole scaffold is recognized in medicinal chemistry for its occurrence in kinase inhibitor programs, notably as Bruton's tyrosine kinase (BTK) modulators [2], and has been explored in antitubercular and anti-inflammatory contexts [3]. This compound serves primarily as a synthetic intermediate or building block for library enumeration rather than a final active pharmaceutical ingredient.

Why 2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile Cannot Be Simply Replaced by In-Class Analogs


Within the 1H-imidazo[1,2-b]pyrazole-1-acetonitrile series, the 6-position substituent critically governs lipophilicity (XLogP3), steric profile, and hydrogen-bonding capacity, all of which directly affect target binding, pharmacokinetic behavior, and synthetic tractability [1][2]. The ethyl-substituted variant occupies a narrow physicochemical window—more lipophilic than the unsubstituted parent but less bulky than the tert-butyl analog, and electronically distinct from the electron-withdrawing trifluoromethyl derivative. Even within a single screening library, these differences translate into divergent biological activity and selectivity profiles, as demonstrated by structure-activity relationship (SAR) studies on imidazo[1,2-b]pyrazoles targeting kinases and inflammatory pathways [3]. Generic interchange without explicit comparative data therefore risks invalidating SAR continuity and compromising assay reproducibility.

Quantitative Differentiation Evidence for 2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile vs. Closest Analogs


Computed Lipophilicity (XLogP3): Ethyl vs. Unsubstituted, tert-Butyl, and Trifluoromethyl 6‑Position Analogs

The ethyl substituent confers an XLogP3-AA value of 0.9 for 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile [1]. This lies between the more polar unsubstituted parent and the highly lipophilic tert-butyl analog, positioning the ethyl derivative in a moderately lipophilic range favored for balancing membrane permeability and aqueous solubility in CNS and kinase-targeted programs [2].

Lipophilicity Physicochemical profiling Lead optimization

Hydrogen-Bond Donor Count: Zero HBD Confers Metabolic Stability Advantage Over 6‑Ethyl‑1H‑imidazo[1,2‑b]pyrazole (CAS 2098141‑04‑7)

2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile possesses zero hydrogen-bond donors (HBD = 0), as the acetonitrile substitution replaces the N–H of the imidazo-pyrazole core [1]. In contrast, 6-ethyl-1H-imidazo[1,2-b]pyrazole retains one N–H hydrogen-bond donor (HBD = 1) [2]. Reducing HBD count is a well-validated strategy for improving passive membrane permeability and reducing metabolic glucuronidation [3].

Hydrogen bond donor Metabolic stability Permeability

Synthetic Versatility: Nitrile Handle Enables One-Step Derivatization to Amides, Amines, and Heterocycles

The acetonitrile substituent provides a reactive handle for hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition to tetrazoles and other heterocycles [1]. This contrasts with 6-ethyl-1H-imidazo[1,2-b]pyrazole, which requires additional N‑alkylation steps to introduce a functionalizable linker. The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction has been demonstrated as a highly efficient method for assembling diverse imidazo[1,2‑b]pyrazole libraries with yields up to 83% [2], and the pre-installed nitrile in the target compound bypasses one synthetic step in post-condensation diversification workflows.

Synthetic tractability Building block utility Library enumeration

Molecular Weight Optimization: Ethyl Analog Satisfies Lead-Like Criteria (MW ≤ 250) While tert-Butyl Exceeds Preferred Range

With a molecular weight of 174.20 g/mol, the target compound falls well within lead-like space (MW ≤ 250) [1]. The tert-butyl analog (CAS 2098052-99-2) has a molecular weight of 202.26 g/mol, approaching the upper boundary of lead-like criteria [2]. The trifluoromethyl analog (CAS 2097950-82-6) has MW = 214.15 g/mol. The ethyl derivative thus provides maximal room for subsequent property-preserving elaboration without breaching commonly applied physicochemical cutoffs in fragment-to-lead campaigns.

Lead-likeness Fragment-based drug discovery Molecular weight

Rotatable Bond Count and Topological Polar Surface Area: Ethyl Analog Optimizes Flexibility and Polarity Within the Series

The target compound has 2 rotatable bonds and a topological polar surface area (TPSA) of 46 Ų [1]. By comparison, the unsubstituted analog also has 2 rotatable bonds and a similar TPSA, but lacks the lipophilic contact surface provided by the ethyl group. The tert-butyl analog has 3 rotatable bonds and likely higher TPSA due to increased conformational entropy. TPSA values below 60 Ų and rotatable bond counts ≤ 3 are correlated with favorable oral absorption in the Veber rule framework [2], making the ethyl analog well-suited for oral drug discovery programs.

Rotatable bonds TPSA Oral bioavailability

Class-Level Biological Precedent: Imidazo[1,2‑b]pyrazole‑1‑acetonitriles Are Validated Kinase and Anti‑Inflammatory Scaffolds with SAR Sensitivity to 6‑Position Substitution

Imidazo[1,2-b]pyrazoles bearing acetonitrile side chains are claimed in BeiGene's BTK inhibitor patent (US 9,556,188 B2), where the nature of the 6‑position substituent is shown to modulate kinase potency [1]. In a parallel anti‑inflammatory program, imidazo[1,2‑b]pyrazole derivatives with varied 6‑position decoration differentially inhibited ROS production, platelet aggregation, and p38MAPK phosphorylation in HUVEC cells [2]. While specific IC50 data for the ethyl analog are not publicly disclosed, these class-wide SAR patterns establish that even small alkyl substituent changes confer measurable biological divergence. Caution: This evidence is class-level inference and does not constitute quantitative biological proof for the target compound.

Kinase inhibition BTK Anti-inflammatory SAR

Procurement-Driven Application Scenarios for 2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile (CAS 2097968-07-3)


Kinase-Focused Fragment and Lead-Like Library Enumeration

With MW = 174.20 g/mol, XLogP3 = 0.9, HBD = 0, and TPSA = 46 Ų, 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile satisfies all lead-like criteria while providing a pre-installed nitrile handle for rapid diversification [1]. It is the only 6-alkyl analog in the imidazo[1,2-b]pyrazole‑1‑acetonitrile series that remains under MW 250 while offering measurable hydrophobic contribution from the 6-substituent. Medicinal chemistry teams building kinase-targeted libraries—particularly those prosecuting BTK or p38MAPK targets—can use this building block to systematically explore the 6‑position SAR vector without exceeding developability thresholds [2].

One-Pot GBB Multicomponent Library Synthesis

The 5-aminopyrazole‑4‑carbonitrile precursor of the target compound is a known trifunctional building block for the Groebke–Blackburn–Bienaymé (GBB) reaction, which produces imidazo[1,2‑b]pyrazole libraries in one-pot, two-step protocols with yields up to 83% [1]. Procuring the pre-formed 6‑ethyl acetonitrile derivative allows researchers to bypass the GBB step when the 6‑ethyl substitution pattern is fixed, enabling direct post-condensation diversification of the nitrile into amides, amines, or tetrazoles for focused library production.

Anti-Inflammatory and Platelet Aggregation Screening Cascades

Imidazo[1,2-b]pyrazole derivatives have demonstrated the ability to block ROS production, inhibit platelet aggregation, and suppress p38MAPK phosphorylation in HUVEC cells, with differential activity dependent on substitution pattern [1]. The 6‑ethyl acetonitrile analog fills a specific substitution gap not represented in published anti-inflammatory series, making it a logical procurement target for groups expanding SAR around the 6‑position in anti‑angiogenic and anti‑platelet programs.

CNS-Penetrant Probe Design Leveraging Low TPSA and Zero HBD

CNS drug design guidelines prioritize TPSA < 60–70 Ų and HBD ≤ 1 for passive blood-brain barrier permeability [1]. With TPSA = 46 Ų and HBD = 0, the target compound is intrinsically CNS‑favorable. When compared to the parent 6‑ethyl‑1H‑imidazo[1,2‑b]pyrazole (HBD = 1), the acetonitrile derivative eliminates the hydrogen-bond donor liability without increasing molecular weight above lead-like limits, providing a superior starting point for CNS‑directed imidazo[1,2‑b]pyrazole‑based probe development [2].

Quote Request

Request a Quote for 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.